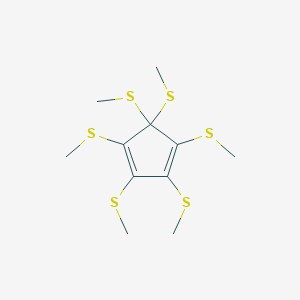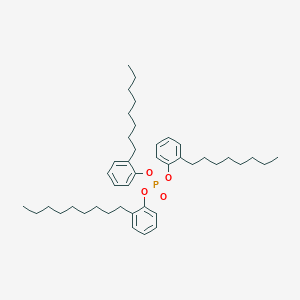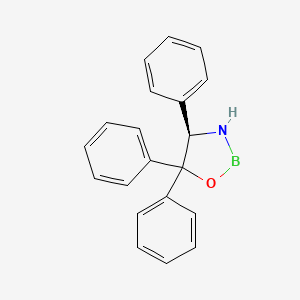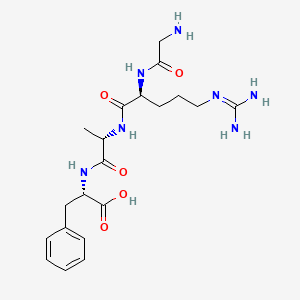![molecular formula C38H34 B14265171 1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene) CAS No. 135803-91-7](/img/structure/B14265171.png)
1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene: is an organic compound with the molecular formula C24H22 It is known for its unique structure, which includes two vinyl groups attached to a benzene ring, each substituted with two 4-methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene can be synthesized through a series of organic reactions. One common method involves the reaction of 1,4-dibromobenzene with 4-methylphenylacetylene in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.
Industrial Production Methods: In industrial settings, the production of 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene may involve large-scale coupling reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl groups into alkyl groups, resulting in a more saturated compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
科学的研究の応用
1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
作用機序
The mechanism of action of 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene involves its interaction with molecular targets through its vinyl and phenyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile intermediate in organic synthesis.
類似化合物との比較
- 1,4-Bis(2-methylstyryl)benzene
- 1,4-Bis(4-methylstyryl)benzene
- 1,4-Bis(2,2-dimethylphenyl)vinylbenzene
Comparison: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene is unique due to its specific substitution pattern and the presence of two vinyl groups. This structure imparts distinct chemical properties, such as increased reactivity towards electrophilic and nucleophilic reagents, compared to similar compounds with different substitution patterns.
特性
CAS番号 |
135803-91-7 |
|---|---|
分子式 |
C38H34 |
分子量 |
490.7 g/mol |
IUPAC名 |
1,4-bis[2,2-bis(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C38H34/c1-27-5-17-33(18-6-27)37(34-19-7-28(2)8-20-34)25-31-13-15-32(16-14-31)26-38(35-21-9-29(3)10-22-35)36-23-11-30(4)12-24-36/h5-26H,1-4H3 |
InChIキー |
VAMIQMSIDPJJJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)

![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)

![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)



